molecular formula C13H12O5 B100948 5-(3-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 15795-58-1

5-(3-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No.: B100948
CAS No.: 15795-58-1
M. Wt: 248.23 g/mol
InChI Key: LCLVJNFWTMYFRL-UHFFFAOYSA-N
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Description

5-(3-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione is an organic compound that belongs to the class of dioxane derivatives This compound is characterized by the presence of a hydroxybenzylidene group attached to a dioxane ring, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the condensation of 3-hydroxybenzaldehyde with 2,2-dimethyl-1,3-dioxane-4,6-dione under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is heated to reflux, and the product is isolated by crystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency of the process. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can also be explored to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(3-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.

    Reduction: The benzylidene moiety can be reduced to form a saturated dioxane derivative.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Formation of 3-formylbenzylidene or 3-oxobenzylidene derivatives.

    Reduction: Formation of 5-(3-hydroxyphenyl)-2,2-dimethyl-1,3-dioxane.

    Substitution: Formation of 5-(3-alkoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione or 5-(3-acylbenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione.

Scientific Research Applications

Chemistry

In chemistry, 5-(3-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for probing enzyme mechanisms and developing new therapeutic agents.

Medicine

In the field of medicine, this compound has shown promise as a lead compound for the development of drugs targeting various diseases. Its potential anti-inflammatory and anticancer properties are of particular interest.

Industry

In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and fine chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of 5-(3-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxybenzylidene moiety can form hydrogen bonds and other non-covalent interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The dioxane ring provides structural stability and enhances the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione
  • 5-(3-Chlorobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione
  • 5-(3-Nitrobenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione

Comparison

Compared to its analogs, 5-(3-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione is unique due to the presence of the hydroxy group, which imparts distinct chemical reactivity and biological activity. The hydroxy group enhances the compound’s ability to form hydrogen bonds, making it more effective in enzyme inhibition and other biological interactions. Additionally, the hydroxy group can be easily modified to introduce new functional groups, providing a versatile platform for the development of new derivatives with improved properties.

Properties

IUPAC Name

5-[(3-hydroxyphenyl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O5/c1-13(2)17-11(15)10(12(16)18-13)7-8-4-3-5-9(14)6-8/h3-7,14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCLVJNFWTMYFRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CC2=CC(=CC=C2)O)C(=O)O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20345541
Record name 5-(3-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15795-58-1
Record name 5-(3-Hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20345541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2,2-Dimethyl-1,3-dioxane-4,6-dione 66.6Q (available from Aldrich) (28.8 g, 200 mmol) was added to a mixture of 3-hydroxybenzaldehyde 66.6R (available from Aldrich) (24.4 g, 200 mmol) in water (1000 mL) at 85° C. The resulting mixture was stirred at 85° C. for 2 hours. The reaction was allowed to cool and then filtered to provide 5-(3-hydroxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione 66.6S (41.4 g, 83% yield) as a yellow solid.
Quantity
28.8 g
Type
reactant
Reaction Step One
Quantity
24.4 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To 3-hydroxybenzaldehyde (available from Aldrich) (24.4 g, 200 mmol) in water (1000 mL) at 85° C., was added 2,2-dimethyl-1,3-dioxane-4,6-dione (available from Aldrich) (28.8 g, 200 mmol). The resulting mixture was then stirred at 85° C. for 2 hours. The reaction was allowed to cool and then filtered to provide 8.1 (41.3508 g, 83.3% yield) as a yellow solid.
Quantity
24.4 g
Type
reactant
Reaction Step One
Quantity
28.8 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One
Name
Yield
83.3%

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